molecular formula C19H21NO3 B268494 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

Cat. No. B268494
M. Wt: 311.4 g/mol
InChI Key: ZVUYCZXPKSZTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide, also known as MPMPA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential therapeutic applications. MPMPA is a member of the class of compounds known as amides and is synthesized through a complex chemical process. In

Scientific Research Applications

2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has been shown to have potential therapeutic applications in a variety of scientific research fields. In particular, 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has been studied for its anti-inflammatory, analgesic, and antitumor properties. Studies have shown that 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide can inhibit the production of inflammatory cytokines and reduce pain in animal models. Additionally, 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the production of inflammatory cytokines and is overexpressed in many types of cancer. By inhibiting COX-2, 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide may reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide can reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models. Additionally, 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has been shown to reduce pain in animal models through its analgesic properties. 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide has also been shown to inhibit tumor growth in vitro and in vivo, potentially through its ability to inhibit COX-2.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide in lab experiments is its potential therapeutic applications in a variety of scientific research fields. Additionally, 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide in lab experiments is its complex synthesis method, which requires a high level of expertise in organic chemistry. Additionally, the mechanism of action of 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide is not fully understood, which may limit its potential applications in certain research fields.

Future Directions

There are many future directions for research on 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide. One potential direction is to further investigate its anti-inflammatory and analgesic properties, particularly in the context of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide and its potential applications in cancer treatment. Finally, research could be conducted to explore the potential side effects of 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide and to develop methods to mitigate any adverse effects.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide involves a multi-step process that requires a high level of expertise in organic chemistry. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with 3-(2-methylprop-2-en-1-yl)oxyaniline to form the intermediate compound, which is subsequently reacted with N,N-dimethylformamide dimethyl acetal to yield 2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide. The final product is then purified through a series of chromatographic techniques to obtain a pure compound.

properties

Product Name

2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(2-methylprop-2-enoxy)phenyl]acetamide

InChI

InChI=1S/C19H21NO3/c1-14(2)13-23-18-6-4-5-16(12-18)20-19(21)11-15-7-9-17(22-3)10-8-15/h4-10,12H,1,11,13H2,2-3H3,(H,20,21)

InChI Key

ZVUYCZXPKSZTJV-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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